Methyl 4-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)acetamido)methyl)piperidine-1-carboxylate

Description

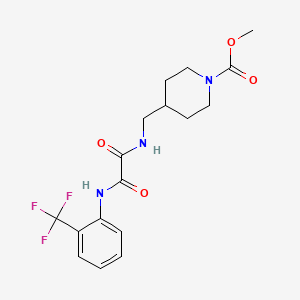

Methyl 4-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)acetamido)methyl)piperidine-1-carboxylate is a synthetic piperidine derivative featuring a trifluoromethylphenyl-substituted acetamide moiety. Its structure includes:

- A methyl carboxylate group at the 1-position of the piperidine ring.

- A methylene-linked acetamido substituent at the 4-position, terminating in a 2-(trifluoromethyl)phenyl group.

Properties

IUPAC Name |

methyl 4-[[[2-oxo-2-[2-(trifluoromethyl)anilino]acetyl]amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3N3O4/c1-27-16(26)23-8-6-11(7-9-23)10-21-14(24)15(25)22-13-5-3-2-4-12(13)17(18,19)20/h2-5,11H,6-10H2,1H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTZYOJLIWJIPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been found to act as peroxisome proliferator-activated receptor agonists. These receptors play a crucial role in the regulation of central inflammation and can also be used to control brain inflammation processes.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets (such as peroxisome proliferator-activated receptors) by binding to them and activating or inhibiting their function. This interaction could lead to changes in the cellular processes controlled by these targets.

Biochemical Pathways

Given its potential role as a peroxisome proliferator-activated receptor agonist, it may affect pathways related to inflammation and immune response. The downstream effects of these pathways could include the regulation of inflammatory responses and potentially the control of brain inflammation.

Result of Action

If it acts as a peroxisome proliferator-activated receptor agonist, it could potentially regulate inflammatory responses at a cellular level, leading to a reduction in inflammation.

Biological Activity

Methyl 4-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)acetamido)methyl)piperidine-1-carboxylate, identified by CAS Number 1235280-74-6, is a complex organic compound with significant potential in biological and pharmacological research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 387.36 g/mol

- Structural Features : The compound contains a piperidine ring, an acetamido moiety, and a trifluoromethyl phenyl group, which contribute to its biological interactions.

Synthesis

The synthesis of this compound involves multi-step reactions that require precise control over reaction conditions. Analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are utilized to confirm the structure and purity of the compound.

Research indicates that this compound may act as an enzyme inhibitor or receptor ligand . Similar compounds have demonstrated various biological activities, including:

- Analgesic Effects : Potential modulation of opioid receptors.

- Antimicrobial Activity : Exhibiting effectiveness against multidrug-resistant strains of bacteria.

In Vitro Studies

In vitro studies have shown that compounds with similar structures exhibit significant biological activities. For instance, derivatives containing the trifluoromethyl group have been linked to enhanced potency in inhibiting matrix metalloproteinase (MMP)-1, which plays a crucial role in tissue remodeling and cancer progression .

Case Studies

- Antimicrobial Activity : A study highlighted that compounds structurally related to this compound displayed activity against Staphylococcus aureus with MIC values ranging from 4–8 μg/mL .

- Pharmacokinetics : Another investigation into similar compounds revealed favorable pharmacokinetic profiles, including moderate clearance rates and promising oral bioavailability. For example, a related compound demonstrated a C of 592 ± 62 mg/mL and a half-life of 26.2 ± 0.9 hours .

Summary of Key Findings

Comparison with Similar Compounds

Ethyl 4-({(2-fluorophenyl)aminoacetyl}amino)-1-piperidinecarboxylate

Key Structural Differences :

Functional Implications :

- Metabolic Stability : Ethyl esters generally exhibit slower hydrolysis than methyl esters, possibly prolonging half-life in vivo. However, the trifluoromethyl group in the target compound may counteract this by introducing steric hindrance to enzymatic degradation .

- Binding Affinity : The methylene linker in the target compound may confer greater conformational flexibility, enabling better alignment with hydrophobic binding pockets in biological targets compared to the rigid acetamido linkage in the ethyl analog .

Other Piperidine-Based Analogs

These compounds often prioritize β-lactamase resistance or peptide bond mimicry, contrasting with the target compound’s focus on trifluoromethyl-driven electronic effects.

Q & A

Q. Yield Optimization Strategies :

- Temperature Control : Maintain temperatures below 0°C during amide coupling to minimize side reactions .

- Catalyst Screening : Test palladium or copper catalysts for piperidine functionalization .

- Purification : Use flash chromatography with gradient elution (e.g., hexane/ethyl acetate) for high-purity intermediates .

How should researchers characterize the structural and electronic properties of this compound to validate its synthesis?

Methodological Answer:

- Spectroscopic Analysis :

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding networks (if crystalline) .

What in vitro biological assays are appropriate for initial screening of this compound’s therapeutic potential?

Methodological Answer:

- Antimicrobial Activity :

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

- Time-Kill Curves : Evaluate bactericidal vs. bacteriostatic effects .

- Anticancer Screening :

- MTT Assay : Assess cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) and compare to normal cells (e.g., HEK293) .

- Enzyme Inhibition :

How can researchers analyze structure-activity relationships (SAR) for analogs of this compound?

Methodological Answer:

- Structural Modifications :

- Piperidine Substitution : Replace the methyl group with bulkier substituents (e.g., benzyl) to study steric effects .

- Trifluoromethyl Position : Synthesize analogs with trifluoromethyl at para or meta positions on the phenyl ring .

- Data Correlation :

Q. Table 1. Example SAR for Analogs

| Substituent Position | LogP | IC (μM) | Activity Trend |

|---|---|---|---|

| 2-(Trifluoromethyl) | 3.2 | 12.5 | High |

| 4-(Trifluoromethyl) | 3.0 | 28.7 | Moderate |

| 3-(Trifluoromethyl) | 3.5 | 45.2 | Low |

What computational methods are suitable for predicting binding modes and target interactions?

Methodological Answer:

- Molecular Docking :

- MD Simulations :

- Binding Energy Calculations :

How should researchers address contradictions in biological activity data across different studies?

Methodological Answer:

- Source Analysis :

- Assay Variability : Compare protocols (e.g., cell passage number, serum concentration) between labs .

- Compound Purity : Verify purity (>95% by HPLC) and exclude batch-to-batch variability .

- Mechanistic Follow-Up :

What strategies mitigate discrepancies between in vitro and in vivo efficacy for this compound?

Methodological Answer:

- ADME Profiling :

- Formulation Adjustments :

- Solubility Enhancement : Use PEG-400 or cyclodextrins for in vivo dosing .

- Pharmacodynamic Markers :

How can selective functionalization of the piperidine ring improve target specificity?

Methodological Answer:

- Positional Isomerism :

- C4 vs. C3 Substitution : Compare activity of methyl carboxylate at C4 (original compound) vs. C3 .

- Protecting Groups :

- Boc vs. Fmoc : Temporarily block secondary amines during synthesis to direct reactivity .

- Post-Functionalization :

What reactor design principles optimize large-scale synthesis while maintaining stereochemical integrity?

Methodological Answer:

- Flow Chemistry :

- Catalytic Systems :

- Process Analytical Technology (PAT) :

What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.